2,4-Dimethoxyphenylzinc iodide

Catalog No.
S6621537
CAS No.
738580-36-4
M.F
C8H9IO2Zn
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethoxyphenylzinc iodide

CAS Number

738580-36-4

Product Name

2,4-Dimethoxyphenylzinc iodide

IUPAC Name

1,3-dimethoxybenzene-6-ide;iodozinc(1+)

Molecular Formula

C8H9IO2Zn

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C8H9O2.HI.Zn/c1-9-7-4-3-5-8(6-7)10-2;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

NPLCMJPIVZLYMI-UHFFFAOYSA-M

SMILES

COC1=CC(=[C-]C=C1)OC.[Zn+]I

Canonical SMILES

COC1=CC(=[C-]C=C1)OC.[Zn+]I

2,4-Dimethoxyphenylzinc iodide (DMPI) is an organozinc reagent commonly used in organic synthesis []. Due to its unique properties, DMPI offers several advantages in scientific research applications.

High Selectivity and Functional Group Tolerance

DMPI exhibits high selectivity in reactions, meaning it preferentially reacts with the desired target molecule []. This selectivity is crucial for synthesizing complex molecules with specific functionalities. Additionally, DMPI tolerates a wider range of functional groups compared to other organozinc reagents []. This allows for its use in various reactions without unwanted side reactions involving other functional groups present in the molecule.

The reactivity of 2,4-dimethoxyphenylzinc iodide is primarily characterized by its participation in nucleophilic addition reactions. It can effectively react with electrophiles such as carbonyl compounds and alkyl halides. The general reaction can be represented as follows:

R2Zn+ElectrophileR2C+ZnX\text{R}_2\text{Zn}+\text{Electrophile}\rightarrow \text{R}_2\text{C}+\text{ZnX}

In this equation, R represents the 2,4-dimethoxyphenyl group, and X denotes the halogen from the electrophile. The resulting products are typically complex organic molecules that incorporate the 2,4-dimethoxyphenyl moiety .

Synthesis of 2,4-dimethoxyphenylzinc iodide typically involves the reaction of zinc metal with 2,4-dimethoxyiodobenzene in a suitable solvent such as tetrahydrofuran (THF). The general procedure can be summarized as follows:

  • Preparation of Zinc Reagent: Zinc powder is added to a solution of 2,4-dimethoxyiodobenzene in THF.
  • Reaction Conditions: The mixture is stirred under an inert atmosphere (e.g., nitrogen) at room temperature.
  • Formation of Product: After a specified reaction time, the resulting mixture is filtered to remove excess zinc and any unreacted materials.
  • Isolation: The product can be purified through standard techniques such as distillation or recrystallization .

2,4-Dimethoxyphenylzinc iodide finds applications primarily in organic synthesis. Its high selectivity allows it to be used effectively in:

  • Cross-coupling reactions: Particularly in Suzuki-Miyaura coupling for forming carbon-carbon bonds.
  • Synthesis of complex natural products: Its ability to tolerate various functional groups makes it suitable for constructing complex molecular architectures.
  • Pharmaceutical development: It can serve as an intermediate in the synthesis of biologically active compounds .

Several compounds exhibit similarities to 2,4-dimethoxyphenylzinc iodide in terms of structure or reactivity. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
2-Methoxyphenylzinc iodideSimilar structure with only one methoxy groupPotentially different reactivity due to fewer substituents
Phenylzinc iodideBasic organozinc compound without additional substituentsLess selective compared to substituted variants
3,5-Dimethoxyphenylzinc iodideContains methoxy groups at different positionsDifferent steric effects influencing reactivity

The uniqueness of 2,4-dimethoxyphenylzinc iodide lies in its combination of two methoxy groups at the para positions, which enhances its selectivity and reactivity compared to other similar compounds .

Hydrogen Bond Acceptor Count

3

Exact Mass

327.89387 g/mol

Monoisotopic Mass

327.89387 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-23-2023

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